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Compound of Interest

Compound Name: Fmoc-ser-oall

Cat. No.: B15334115 Get Quote

This technical guide provides a comprehensive overview of the available solubility data for N-α-

Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a key building block in solid-phase peptide

synthesis (SPPS). Due to the limited availability of specific quantitative data for this derivative,

this guide also includes relevant information on closely related Fmoc-serine derivatives to

provide valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Fmoc-Ser(OAll)-OH
Fmoc-Ser(OAll)-OH is a white to off-white solid powder. Its fundamental properties are

summarized below.

Property Value

Molecular Formula C₂₁H₂₁NO₅

Molecular Weight 367.39 g/mol

Appearance White to off-white solid

Storage Conditions Typically stored at -20°C to 2-8°C

Solubility of Fmoc-Serine Derivatives
While specific quantitative solubility data for Fmoc-Ser(OAll)-OH in various organic solvents

remains largely unpublished in readily accessible literature, the general solubility of Fmoc-
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amino acids is well-understood to be favorable in polar aprotic solvents commonly used in

peptide synthesis. Data for structurally similar Fmoc-serine derivatives can provide a useful

benchmark.

Compound Solvent Solubility Notes

Fmoc-Ser-OH
Dimethyl sulfoxide

(DMSO)

200 mg/mL (611.00

mM)

Ultrasonic assistance

may be needed.[1]

Fmoc-Ser(tBu)-OH
Dimethylformamide

(DMF)
Clearly soluble

Qualitative

assessment at 1

mmole in 2 ml

(approx. 192 mg/mL).

Fmoc-Ser(Trt)-OH
Dimethylformamide

(DMF)
Clearly soluble

Qualitative

assessment at 1

mmole in 2 ml

(approx. 292 mg/mL).

[2]

General Fmoc-Amino

Acids
PolarClean >0.4 M

Most are highly

soluble (>0.9 M).[3]

General Fmoc-Amino

Acids

N,N-

Dimethylformamide

(DMF), N-methyl-2-

pyrrolidone (NMP)

Generally high

These are the most

widely used solvents

for Fmoc-SPPS.[4]

It is important to note that the allyl protecting group on the serine side chain of Fmoc-Ser(OAll)-

OH may influence its solubility profile compared to the unprotected (Fmoc-Ser-OH) or tert-butyl

protected (Fmoc-Ser(tBu)-OH) analogues.

Experimental Protocol for Solubility Determination
A precise determination of solubility is crucial for efficient peptide synthesis. The following is a

general experimental protocol that can be adapted to determine the solubility of Fmoc-

Ser(OAll)-OH in various solvents. This method is based on the principle of creating a saturated

solution and subsequently quantifying the concentration of the dissolved solute.
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Objective: To determine the saturation solubility of Fmoc-Ser(OAll)-OH in a given solvent at a

specific temperature.

Materials:

Fmoc-Ser(OAll)-OH

Solvents of interest (e.g., DMF, DMSO, NMP, Dichloromethane (DCM), Tetrahydrofuran

(THF))

Vials with screw caps

Magnetic stirrer and stir bars or a vortex mixer

Thermostatically controlled shaker or water bath

Centrifuge

UV-Vis Spectrophotometer

Quartz cuvettes

Piperidine solution (20% in DMF)

Volumetric flasks and pipettes

Procedure:

Preparation of Saturated Solutions:

Add an excess amount of Fmoc-Ser(OAll)-OH to a known volume of the selected solvent

in a vial. The excess solid should be clearly visible.

Seal the vials to prevent solvent evaporation.

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a

sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

Separation of Undissolved Solid:
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After equilibration, allow the suspension to settle.

Centrifuge the vials at a high speed to pellet the undissolved solid.

Carefully withdraw a known volume of the clear supernatant for analysis.

Quantification using UV-Vis Spectroscopy (Fmoc Cleavage Method):

Dilute the supernatant with a known volume of the solvent to bring the absorbance within

the linear range of the spectrophotometer.

To a known volume of the diluted supernatant, add a solution of 20% piperidine in DMF to

cleave the Fmoc group. This reaction forms a dibenzofulvene-piperidine adduct, which has

a strong UV absorbance.[5]

Allow the reaction to proceed for approximately 30 minutes.

Measure the absorbance of the resulting solution at its maximum wavelength (typically

around 301 nm).

Calculate the concentration of the Fmoc-adduct using the Beer-Lambert law (A = εbc),

where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine

adduct (a commonly accepted value is 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of

the cuvette (typically 1 cm), and c is the molar concentration.

Back-calculate the original concentration of Fmoc-Ser(OAll)-OH in the saturated solution,

accounting for all dilutions.

Data Reporting:

Express the solubility in units of mg/mL and mol/L.

Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of

Fmoc-Ser(OAll)-OH solubility.
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Workflow for Solubility Determination of Fmoc-Ser(OAll)-OH

Sample Preparation

Phase Separation

Quantitative Analysis

Calculation

Add excess Fmoc-Ser(OAll)-OH to a known volume of solvent

Equilibrate at constant temperature (e.g., 24-48h)

Centrifuge to pellet undissolved solid

Collect clear supernatant

Dilute supernatant

Cleave Fmoc group with piperidine

Measure absorbance via UV-Vis Spectroscopy

Calculate concentration using Beer-Lambert Law

Report solubility in mg/mL and mol/L

Click to download full resolution via product page

Caption: Experimental workflow for determining the solubility of Fmoc-Ser(OAll)-OH.
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Application in Solid-Phase Peptide Synthesis
(SPPS)
The solubility of Fmoc-Ser(OAll)-OH is a critical parameter in SPPS, as inefficient dissolution

can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of

the final peptide product. The general workflow for incorporating an Fmoc-protected amino

acid, such as Fmoc-Ser(OAll)-OH, into a growing peptide chain on a solid support is depicted

below.
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General Workflow for a Single Coupling Cycle in Fmoc-SPPS

Resin with N-terminal Fmoc-protected peptide

Fmoc Deprotection
(e.g., 20% Piperidine in DMF)

1.

Wash

2.

Coupling:
- Fmoc-Ser(OAll)-OH
- Activation Reagent

- Base

3.

Wash

4.

Resin with elongated peptide chain
(N-terminal Fmoc-Ser(OAll) added)

5.

Click to download full resolution via product page

Caption: A single amino acid coupling cycle in Fmoc solid-phase peptide synthesis.
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In conclusion, while direct quantitative solubility data for Fmoc-Ser(OAll)-OH is sparse, a

comprehensive understanding can be derived from related compounds and established

analytical procedures. The protocols and workflows provided in this guide offer a robust

framework for researchers to determine and apply the solubility parameters of this important

reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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